molecular formula C6H5N3O B13102382 2-Hydroxy-4-methylpyrimidine-5-carbonitrile

2-Hydroxy-4-methylpyrimidine-5-carbonitrile

Cat. No.: B13102382
M. Wt: 135.12 g/mol
InChI Key: RZRMQQXRZOJDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the fourth position, and a nitrile group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-methylpyrimidine with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired nitrile compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-methylpyrimidine-5-carbonitrile.

    Reduction: Formation of 2-hydroxy-4-methylpyrimidine-5-amine.

    Substitution: Formation of 2-halo-4-methylpyrimidine-5-carbonitrile derivatives.

Scientific Research Applications

2-Hydroxy-4-methylpyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
  • 2-Hydroxy-5-methylpyrimidine-4-carbonitrile
  • 2-Hydroxy-4-ethylpyrimidine-5-carbonitrile

Uniqueness

2-Hydroxy-4-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4-5(2-7)3-8-6(10)9-4/h3H,1H3,(H,8,9,10)

InChI Key

RZRMQQXRZOJDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC(=O)N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.